(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole
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Description
(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H22N2 and its molecular weight is 290.41. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
A novel class of compounds structurally related to (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole was designed and synthesized for their potential antiviral activities, particularly as antirhinovirus agents. The synthesis process involved a stereospecific reaction leading exclusively to the desired E-isomer, which was evaluated for antiviral efficacy without needing separation of isomers (Hamdouchi et al., 1999).
Green Chemistry Synthesis
A green chemistry approach utilized thiamine hydrochloride (VB1) as a catalyst in water to synthesize benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. This methodology highlights the advantages of using water as a solvent and VB1 as a cost-effective catalyst, promoting environmentally benign synthetic routes (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).
Fluorescent Properties and Synthesis
Research into the fluorescence properties of highly substituted imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles revealed that these compounds exhibit strong fluorescence in the visible region, indicating potential applications in optical materials and fluorescent probes. The synthesis process displayed regiospecific characteristics, contributing to the understanding of structure-fluorescence relationships (Knölker, Hitzemann, & Boese, 1990).
Corrosion Inhibition
A novel study synthesized (E)-2-styryl-1H-benzo[d]imidazole and tested its efficacy as a green corrosion inhibitor for carbon steel in acidic environments. The inhibitor showed remarkable efficiency and was characterized as environmentally benign, highlighting its potential as a sustainable solution for corrosion protection (Srivastava et al., 2021).
Medicinal Chemistry Developments
Imidazole derivatives, including structures related to this compound, have shown significant potential in medicinal chemistry. These compounds have been extensively studied for various bioactivities, demonstrating their importance in drug development and therapeutic applications. A comprehensive review outlined the wide range of bioactivities exhibited by imidazole-based compounds, underlining their value in medicinal chemistry (Zhang et al., 2014).
Properties
IUPAC Name |
1-pentyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-3-9-16-22-19-13-8-7-12-18(19)21-20(22)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZSYTWNOBFET-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.